![molecular formula C20H25N3O4S3 B4622296 methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)
methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. Techniques such as condensation reactions, cycloadditions, and substitutions are common. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates a method where different arylidinemalononitrile derivatives react under specific conditions to produce new compounds (Mohamed, 2021).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and potential applications of new compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to elucidate the arrangement of atoms within a molecule. For instance, the crystal structure of various organic compounds provides insights into their molecular geometry and potential interaction sites (Suresh et al., 2007).
Chemical Reactions and Properties
The chemical behavior of a compound under different conditions can reveal its reactivity, stability, and potential for further transformations. For example, the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans demonstrate the reactivity of these compounds toward different nucleophiles and electrophiles, leading to a variety of products with potential biological activity (Ibrahim et al., 2002).
Scientific Research Applications
Synthesis and Structure Elucidation
- Research has focused on the synthesis of novel thiophene and benzothiophene derivatives with potential anti-proliferative activity against various tumor cell lines. The study aimed at producing cyclized systems by exploring the reactivity of these derivatives towards different chemical reagents, resulting in compounds that showed significant anti-cancer properties (Mohareb et al., 2016).
Anticonvulsant Enaminones
- Another study determined the crystal structures of three anticonvulsant enaminones, showing that the cyclohexene rings adopt sofa conformations. This research provides insight into the structural features contributing to their biological activity (Kubicki et al., 2000).
Antimicrobial Activities
- Thiazoles and their fused derivatives synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have been evaluated for antimicrobial activities against bacterial and fungal isolates. This study explores the potential of thiophene derivatives as antimicrobial agents (Wardkhan et al., 2008).
Anti-Proliferative Activity
- A novel class of tumor-selective compounds, including 5-alkyl-2-amino-3-methylcarboxylate thiophenes, demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research underscores the therapeutic potential of structurally simplified thiophene derivatives (Thomas et al., 2017).
Catalytic Applications
- Zwitterionic salts have been investigated for their effectiveness as organocatalysts in the transesterification reaction. The study highlights the utility of novel catalytic systems involving thiophene derivatives (Ishihara et al., 2008).
properties
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S3/c1-4-16-13(2)29-18(17(16)19(24)27-3)22-20(28)21-14-7-9-15(10-8-14)30(25,26)23-11-5-6-12-23/h7-10H,4-6,11-12H2,1-3H3,(H2,21,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSYILJOOPRVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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